5-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methyl-2-nitrobenzamide
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Overview
Description
5-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methyl-2-nitrobenzamide is a synthetic organic compound with potential applications in various scientific fields. This compound is characterized by its unique chemical structure, which includes a chloro-substituted benzamide core, a dioxidotetrahydrothiophenyl group, and a nitro group. The presence of these functional groups contributes to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methyl-2-nitrobenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Chlorination: The chloro group is introduced via chlorination reactions, often using reagents such as thionyl chloride or phosphorus pentachloride.
Formation of the Dioxidotetrahydrothiophenyl Group: This step involves the reaction of a suitable thiophene derivative with oxidizing agents like hydrogen peroxide to form the dioxidotetrahydrothiophenyl group.
Coupling Reactions: The final step involves coupling the intermediate compounds to form the desired product under controlled conditions, such as using catalysts and specific solvents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and safety, often incorporating advanced techniques such as continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methyl-2-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agents used.
Reduction: Reduction reactions can convert the nitro group to an amino group, using reagents like hydrogen gas with a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Ammonia, primary amines, thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted benzamides.
Scientific Research Applications
5-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methyl-2-nitrobenzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methyl-2-nitrobenzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 5-chloro-N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(ethylsulfonyl)pyrimidine-4-carboxamide .
- 5-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-(propan-2-yl)-1H-indole-2-carboxamide .
- 5-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-nitrobenzamide .
Uniqueness
5-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methyl-2-nitrobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
5-chloro-N-(1,1-dioxothiolan-3-yl)-N-methyl-2-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O5S/c1-14(9-4-5-21(19,20)7-9)12(16)10-6-8(13)2-3-11(10)15(17)18/h2-3,6,9H,4-5,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFSKRPGZVQXTOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCS(=O)(=O)C1)C(=O)C2=C(C=CC(=C2)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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